molecular formula C21H21N5OS B2822875 N-(5,7-dimethyl-1,3-benzothiazol-2-yl)-1-ethyl-N-[(pyridin-2-yl)methyl]-1H-pyrazole-3-carboxamide CAS No. 1170524-67-0

N-(5,7-dimethyl-1,3-benzothiazol-2-yl)-1-ethyl-N-[(pyridin-2-yl)methyl]-1H-pyrazole-3-carboxamide

Cat. No.: B2822875
CAS No.: 1170524-67-0
M. Wt: 391.49
InChI Key: OULDEGCTDYRCSW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(5,7-dimethyl-1,3-benzothiazol-2-yl)-1-ethyl-N-[(pyridin-2-yl)methyl]-1H-pyrazole-3-carboxamide is a complex organic compound with a unique structure that combines multiple functional groups.

Preparation Methods

The synthesis of N-(5,7-dimethyl-1,3-benzothiazol-2-yl)-1-ethyl-N-[(pyridin-2-yl)methyl]-1H-pyrazole-3-carboxamide involves several steps, including the formation of the benzo[d]thiazole ring, the pyrazole ring, and the subsequent coupling of these rings with the pyridin-2-ylmethyl group. Common synthetic routes include:

    Diazo-coupling: This method involves the reaction of diazonium salts with various nucleophiles to form the desired compound.

    Knoevenagel condensation: This reaction involves the condensation of aldehydes or ketones with active methylene compounds in the presence of a base.

    Biginelli reaction: A multi-component reaction that forms dihydropyrimidinones, which can be further modified to obtain the target compound.

    Microwave irradiation: This method accelerates the reaction process and improves yields by using microwave energy.

Chemical Reactions Analysis

N-(5,7-dimethyl-1,3-benzothiazol-2-yl)-1-ethyl-N-[(pyridin-2-yl)methyl]-1H-pyrazole-3-carboxamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur at different positions on the molecule, depending on the reagents and conditions used.

Scientific Research Applications

N-(5,7-dimethyl-1,3-benzothiazol-2-yl)-1-ethyl-N-[(pyridin-2-yl)methyl]-1H-pyrazole-3-carboxamide has several scientific research applications:

    Chemistry: The compound’s unique structure makes it a valuable intermediate in the synthesis of other complex molecules.

    Medicine: The compound is being investigated for its potential therapeutic properties, including anti-inflammatory and antibacterial activities.

    Industry: It can be used in the development of new materials and catalysts for various industrial processes.

Comparison with Similar Compounds

N-(5,7-dimethyl-1,3-benzothiazol-2-yl)-1-ethyl-N-[(pyridin-2-yl)methyl]-1H-pyrazole-3-carboxamide shares structural similarities with other compounds, such as:

    Furan carboxamides: These compounds also contain a carboxamide group and have been studied for their anti-inflammatory properties.

    Thiophene carboxamides: Similar to furan carboxamides, these compounds have applications in drug discovery and material science.

    Pyrrole carboxamides: These compounds are used in various chemical and biological studies due to their unique properties.

The uniqueness of this compound lies in its combination of functional groups, which provides a versatile platform for exploring new scientific applications and developing novel therapeutic agents.

Properties

IUPAC Name

N-(5,7-dimethyl-1,3-benzothiazol-2-yl)-1-ethyl-N-(pyridin-2-ylmethyl)pyrazole-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H21N5OS/c1-4-25-10-8-17(24-25)20(27)26(13-16-7-5-6-9-22-16)21-23-18-12-14(2)11-15(3)19(18)28-21/h5-12H,4,13H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OULDEGCTDYRCSW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C=CC(=N1)C(=O)N(CC2=CC=CC=N2)C3=NC4=CC(=CC(=C4S3)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H21N5OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

391.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.